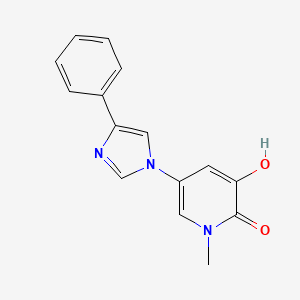
2-Hydroxypropyl 1-((R)-1-Phenylethyl)-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imidazole ring, a phenylethyl group, and a hydroxypropyl ester, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the reaction of 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylic acid with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can undergo reduction to form a dihydroimidazole derivative.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-propyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate.
Reduction: Formation of 2-Hydroxypropyl 1-(®-1-Phenylethyl)-1,2-dihydro-1H-imidazole-5-carboxylate.
Substitution: Formation of substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity to certain targets, while the hydroxypropyl ester can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: Known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability.
2-Hydroxypropyl acrylate: Used in polymer chemistry for the synthesis of hydrogels and other functional materials.
Uniqueness
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate is unique due to its combination of an imidazole ring, phenylethyl group, and hydroxypropyl ester, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-hydroxypropyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-11(18)9-20-15(19)14-8-16-10-17(14)12(2)13-6-4-3-5-7-13/h3-8,10-12,18H,9H2,1-2H3/t11?,12-/m1/s1 |
Clave InChI |
VKTPSDAFUSITPM-PIJUOVFKSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCC(C)O |
SMILES canónico |
CC(COC(=O)C1=CN=CN1C(C)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
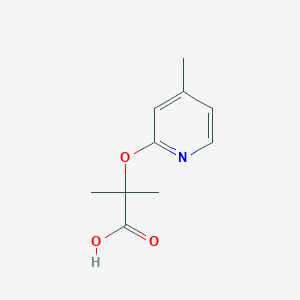
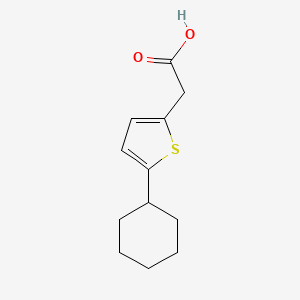
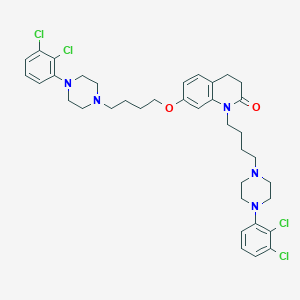
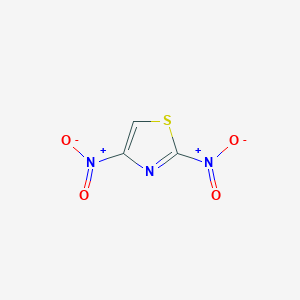
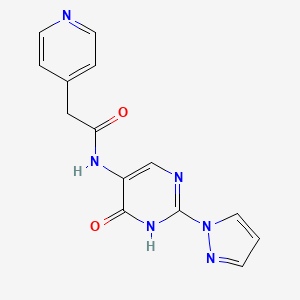
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)

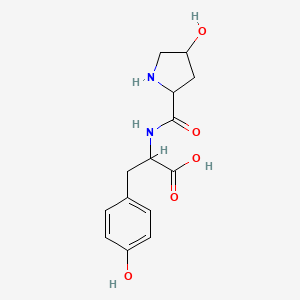
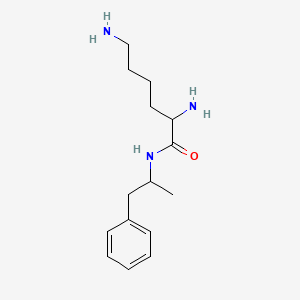
![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
